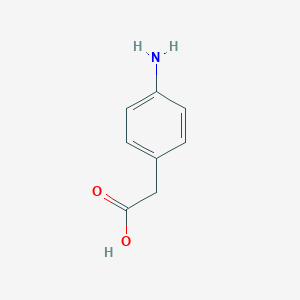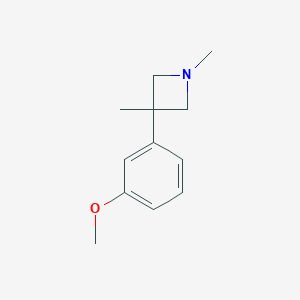
7-(2,3-Dihydroxypropyl)-8-aminotheophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,3-Dihydroxypropyl)-8-aminotheophylline, also known as DPAT, is a chemical compound that belongs to the family of xanthine derivatives. DPAT has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
7-(2,3-Dihydroxypropyl)-8-aminotheophylline binds to the A1 adenosine receptor with high affinity and specificity, leading to the activation of downstream signaling pathways. The activation of A1 adenosine receptors inhibits the activity of adenylyl cyclase, resulting in a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels leads to the inhibition of protein kinase A (PKA) and the activation of inwardly rectifying potassium channels. The activation of potassium channels hyperpolarizes the cell membrane and reduces the excitability of neurons.
Biochemical and Physiological Effects
7-(2,3-Dihydroxypropyl)-8-aminotheophylline has been shown to have a variety of biochemical and physiological effects in different systems. In the central nervous system, 7-(2,3-Dihydroxypropyl)-8-aminotheophylline has been found to reduce the release of glutamate and dopamine, inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, and enhance the activity of gamma-aminobutyric acid (GABA) receptors. 7-(2,3-Dihydroxypropyl)-8-aminotheophylline has also been shown to reduce the infarct size and improve the neurological outcome in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2,3-Dihydroxypropyl)-8-aminotheophylline has several advantages for lab experiments, including its high selectivity and potency for the A1 adenosine receptor, its well-characterized mechanism of action, and its ability to modulate multiple signaling pathways. However, 7-(2,3-Dihydroxypropyl)-8-aminotheophylline also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 7-(2,3-Dihydroxypropyl)-8-aminotheophylline, including the development of more potent and selective A1 adenosine receptor agonists, the investigation of the role of adenosine receptors in neurodegenerative diseases, and the exploration of the therapeutic potential of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline in stroke and other neurological disorders. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline action.
Métodos De Síntesis
7-(2,3-Dihydroxypropyl)-8-aminotheophylline can be synthesized by reacting theophylline with glycidol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline. The purity and yield of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline can be improved by using different solvents, catalysts, and reaction conditions.
Aplicaciones Científicas De Investigación
7-(2,3-Dihydroxypropyl)-8-aminotheophylline has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. 7-(2,3-Dihydroxypropyl)-8-aminotheophylline is a selective agonist of the A1 adenosine receptor, which is involved in the regulation of cardiovascular, respiratory, and central nervous system functions. 7-(2,3-Dihydroxypropyl)-8-aminotheophylline has also been used to study the effects of adenosine receptor activation on neurotransmitter release, synaptic plasticity, and behavior.
Propiedades
Número CAS |
111038-25-6 |
|---|---|
Nombre del producto |
7-(2,3-Dihydroxypropyl)-8-aminotheophylline |
Fórmula molecular |
C10H15N5O4 |
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
8-amino-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3,(H2,11,12) |
Clave InChI |
GYPQWFJSLDOPMK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(CO)O |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(CO)O |
Sinónimos |
8-amino-7-(2,3-dihydroxypropyl)-1,3-dimethyl-purine-2,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)


